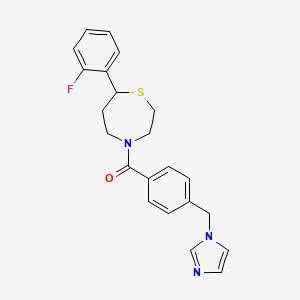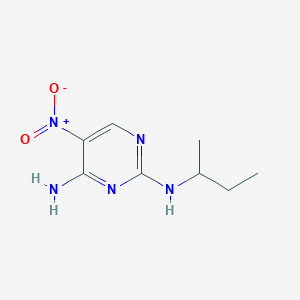
N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine” is a hypothetical organic compound. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “N2-(sec-butyl)” part suggests a sec-butyl group attached to one of the nitrogen atoms in the ring. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyrimidine ring. The “2,4-diamine” suggests amino groups (-NH2) attached to the 2nd and 4th carbons of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the specified positions. The sec-butyl group would likely cause the molecule to be chiral .Chemical Reactions Analysis
As a nitrogen-containing compound, “this compound” would likely participate in a variety of chemical reactions. The presence of the nitro group could make it a potential participant in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups .Aplicaciones Científicas De Investigación
DNA Damage Characterization
Research has investigated the DNA damage induced by reactive metabolites of nitrosamines, which are structurally related to N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine. These studies help in understanding the carcinogenic potential of certain chemicals and their interaction with genomic DNA, thereby contributing to cancer research and toxicology (Cloutier et al., 2001).
Development of CDK2 Inhibitors
Research on pyrimidines, including those with nitro and alkyl substitutions, has led to the development of potent CDK2 inhibitors. These studies are crucial for the development of cancer therapies, as CDK2 is involved in cell cycle regulation. The structure-activity relationships explored in these studies highlight the importance of nitroso and alkyl substituents for inhibitory activity (Marchetti et al., 2010).
Ring Transformation Studies
Investigations into the reactivity of nitropyrimidines have provided valuable insights into ring transformation reactions. These studies are fundamental to synthetic chemistry, offering pathways to synthesize diverse pyridine derivatives from pyrimidine precursors. Such transformations are essential for the development of new materials, pharmaceuticals, and chemicals (Nishiwaki et al., 2003).
Luminescent Metal-Organic Frameworks (MOFs)
Research on the structural diversity in luminescent MOFs, utilizing nitro and alkyl-substituted linkers, demonstrates the potential of such compounds in selective detection applications. These frameworks are used in sensing applications, highlighting the role of nitro-substituted compounds in the development of advanced materials (Chakraborty et al., 2019).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine” would require appropriate safety precautions. The nitro group in particular could potentially make the compound reactive and possibly explosive. It’s important to refer to the relevant safety data sheets for specific safety and hazard information .
Propiedades
IUPAC Name |
2-N-butan-2-yl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(2)11-8-10-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUVWOAMNDHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

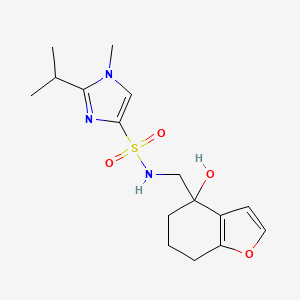

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
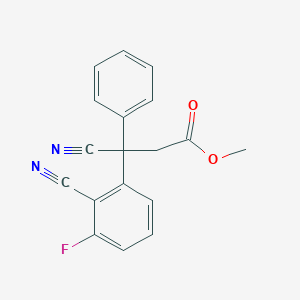
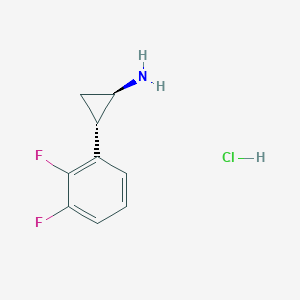

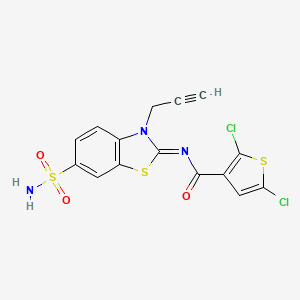
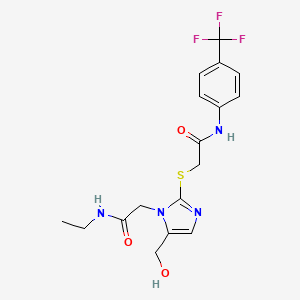
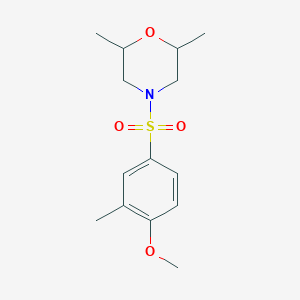

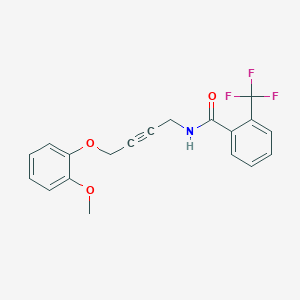
![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
